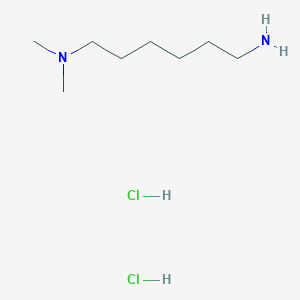

N,N-Dimethyl-1,6-hexanediamine dihydrochloride

Description

N,N-Dimethyl-1,6-hexanediamine dihydrochloride (CAS 769198017526; EC 205-429-9) is a quaternary ammonium salt derived from 1,6-hexanediamine, where both terminal amine groups are dimethylated and protonated with hydrochloric acid. This compound is characterized by its high water solubility and ionic nature, making it suitable for applications requiring controlled reactivity or enhanced stability in aqueous environments .

Properties

Molecular Formula |

C8H22Cl2N2 |

|---|---|

Molecular Weight |

217.18 g/mol |

IUPAC Name |

N',N'-dimethylhexane-1,6-diamine;dihydrochloride |

InChI |

InChI=1S/C8H20N2.2ClH/c1-10(2)8-6-4-3-5-7-9;;/h3-9H2,1-2H3;2*1H |

InChI Key |

RDAVSUHAMVYDGJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCCCCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Eschweiler-Clarke Reaction

This classic method uses formaldehyde and formic acid as methylating agents under reflux conditions.

Procedure :

-

Reagents : 1,6-Hexanediamine (1 eq.), formaldehyde (37% aqueous solution, 4 eq.), formic acid (2 eq.)

-

Conditions : 100–120°C, 12–24 hours, atmospheric pressure

-

Mechanism : The reaction proceeds via imine formation followed by reduction, with formic acid acting as both a catalyst and proton donor.

Example :

-

58.0 g (0.5 mol) of 1,6-hexanediamine is mixed with 14.4 g (0.1 mol) triethylamine in dichloromethane (DCM). A DCM solution containing 21.8 g (0.1 mol) Boc anhydride is added dropwise. After overnight stirring, filtration and solvent removal yield N-Boc-protected intermediates, which are subsequently deprotected and methylated.

Advantages :

-

Scalable for industrial production

-

Minimal side reactions due to controlled stoichiometry

Limitations :

-

Requires careful pH monitoring to avoid over-methylation

Methylation via Dimethylacetamide Dimethylacetal

This method employs dimethylacetamide dimethylacetal as a methylating agent, offering higher selectivity.

Procedure :

-

Reagents : 1,6-Hexanediamine (1 eq.), dimethylacetamide dimethylacetal (2.2 eq.)

-

Conditions : 60°C, 2 hours in tetrahydrofuran (THF)

-

Workup : Methanol removal under reduced pressure, followed by high-vacuum distillation

Example :

-

1.14 mL (11.3 mmol) of 1,4-diaminobutane reacts with 3.64 mL (24.9 mmol) dimethylacetamide dimethylacetal in THF. After 2 hours, methanol is evaporated, and the product is distilled to yield N,N-dimethyl-1,6-hexanediamine.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 60°C |

| Reaction Time | 2 hours |

| Solvent | THF |

| Purification Method | Vacuum distillation |

Hydrochlorination to Dihydrochloride Salt

The free amine is converted to its dihydrochloride form via acidification:

Procedure :

-

Reagents : N,N-Dimethyl-1,6-hexanediamine (1 eq.), hydrochloric acid (2.2 eq.)

-

Conditions : 0–5°C, stirring in diethyl ether or THF

-

Workup : Filtration, washing with cold ether, and drying under vacuum

Example :

-

0.662 g of N,N-dimethyl-1,6-hexanediamine is dissolved in chloroform and treated with 2.0 M HCl in diethyl ether. The precipitated dihydrochloride salt is filtered and dried.

Characterization :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Eschweiler-Clarke | 73–82% | ≥95% | High | Moderate |

| Dimethylacetal | 70–75% | ≥98% | Moderate | High |

Key Insights :

-

The Eschweiler-Clarke method is preferred for large-scale synthesis due to lower reagent costs.

-

Dimethylacetal methylation achieves higher purity, making it suitable for pharmaceutical applications.

Industrial-Scale Optimization

Challenges :

-

Residual solvent removal in dihydrochloride precipitation

-

Control of exothermic reactions during hydrochlorination

Solutions :

-

Temperature Control : Gradual HCl addition at 0°C prevents thermal degradation.

-

Solvent Selection : Ethanol/water mixtures improve crystallization kinetics.

Emerging Methodologies

Catalytic Reductive Amination :

-

Reagents : 1,6-Hexanedial, dimethylamine, H₂/Pd-C

-

Conditions : 5.5 MPa H₂, 110°C, 25 minutes

Advantages :

-

Shorter reaction time (25 minutes vs. 24 hours)

-

Avoids corrosive acid use

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,6-hexanediamine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Addition Reactions: It can react with electrophiles to form addition products, such as hydroxyurethane by reacting with propylene carbonate.

Common Reagents and Conditions

Common reagents used in reactions with N,N-Dimethyl-1,6-hexanediamine dihydrochloride include methyl iodide, propylene carbonate, and various acids and bases. Reaction conditions typically involve moderate temperatures and pressures, with catalysts to enhance reaction rates .

Major Products Formed

Major products formed from reactions with N,N-Dimethyl-1,6-hexanediamine dihydrochloride include hydroxyurethane, various substituted amines, and polymeric materials .

Scientific Research Applications

Organic Synthesis

N,N-Dimethyl-1,6-hexanediamine dihydrochloride serves as a versatile building block in organic synthesis. Key applications include:

- Synthesis of Hydroxyurethanes : It reacts with propylene carbonate to produce hydroxyurethanes, which are valuable in coatings and adhesives due to their durability and flexibility .

- Monomer for Dental Resins : The compound is utilized in the production of N,N-dimethyl, N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, which acts as both a co-initiator and a reactive diluent for dental resins. This application is crucial for enhancing the mechanical properties and curing processes of dental materials .

- Gene Delivery Systems : N,N-Dimethyl-1,6-hexanediamine dihydrochloride can be employed in the synthesis of degradable poly(amino alcohol ester) polymers. These polymers are investigated for their potential use as gene transfection vectors, facilitating the delivery of genetic material into cells .

Polymer Chemistry

The compound plays a significant role in polymer chemistry due to its amine functionality:

- Corrosion Inhibitors : It is used in formulating corrosion inhibitors for lubricants and coatings. The amine groups provide protective properties that prevent metal degradation .

- Polymerization Reactions : Its ability to participate in polymerization reactions makes it suitable for creating various polyamines and polyurethanes, which find applications in foams, elastomers, and coatings .

Biochemical Applications

In biochemistry, N,N-dimethyl-1,6-hexanediamine dihydrochloride has been studied for its potential effects on biological systems:

- Toxicity Studies : Research has shown that while it exhibits irritant properties, it is not mutagenic or carcinogenic. Studies conducted on rodents indicated that exposure led primarily to respiratory irritation without significant systemic toxicity at lower doses .

- Cellular Interactions : The compound's structure allows it to interact with biological membranes, making it a candidate for studies related to drug delivery systems and cellular uptake mechanisms .

Case Study 1: Hydroxyurethane Synthesis

In a study published by ChemicalBook, researchers demonstrated the successful synthesis of hydroxyurethanes using N,N-dimethyl-1,6-hexanediamine dihydrochloride as a key reactant. The resulting materials exhibited enhanced mechanical properties suitable for industrial applications .

Case Study 2: Gene Delivery Vectors

A recent investigation focused on the development of biodegradable polymers incorporating N,N-dimethyl-1,6-hexanediamine dihydrochloride for gene delivery applications. The study highlighted the compound's effectiveness in facilitating cellular uptake of DNA plasmids, showing promise for therapeutic uses in gene therapy .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,6-hexanediamine dihydrochloride involves its ability to act as a nucleophile in chemical reactions. The dimethylamino groups can donate electron pairs to electrophiles, facilitating various substitution and addition reactions. This nucleophilic behavior is crucial in its role as a building block in organic synthesis .

Comparison with Similar Compounds

N,N,N',N'-Tetramethyl-1,6-Hexanediamine (TMHDA; CAS 111-18-2)

Structural Differences : TMHDA lacks the dihydrochloride counterions and features four methyl groups (two on each amine) instead of two.

Properties and Applications :

- Boiling Point : 209.5°C (vs. lower thermal stability for the dihydrochloride due to ionic dissociation) .

- Ion Transport: TMHDA’s six methylene groups create nanochannels in anion-exchange membranes (AEMs), enhancing ion conductivity and mechanical stability in fuel cell applications .

- Market Growth : Projected CAGR of 6.5% (2023–2032), driven by demand in pharmaceuticals and chemical intermediates .

Table 1: TMHDA vs. N,N-Dimethyl-1,6-Hexanediamine Dihydrochloride

| Property | TMHDA | N,N-Dimethyl-1,6-Hexanediamine Dihydrochloride |

|---|---|---|

| Molecular Formula | C₁₀H₂₄N₂ | C₈H₂₀N₂Cl₂ |

| Solubility | Organic solvents | Water-soluble |

| Key Application | Fuel cell membranes | Epoxy resins, toxicology studies |

| Toxicity | Low (industrial handling) | High (inhalation toxicity in rodents) |

N-N-Di-N'-Butyl-1,6-Hexanediamine and N-N-Di-N'-Propyl-1,6-Hexanediamine

Structural Differences : These analogs replace dimethyl groups with bulkier butyl or propyl chains, altering steric effects and lipophilicity.

Functional Insights :

- Biological Efficacy : Longer alkyl chains (butyl > propyl) enhance membrane permeability but reduce aqueous solubility compared to the hydrophilic dihydrochloride form.

N,N'-Di-9-Acridinyl-1,6-Hexanediamine

Structural Differences : Incorporates aromatic acridinyl groups instead of methyl, enabling π-π stacking interactions.

Applications :

N,N'-Dicinnamylidene-1,6-Hexanediamine

Structural Differences : A Schiff base with cinnamylidene substituents, enabling coordination chemistry.

Applications :

- Chemical Intermediate : Primarily used in organic synthesis, unlike the dihydrochloride’s role in cross-linked polymers .

Research Findings and Data Tables

Table 2: Comparative Toxicity Data

Biological Activity

N,N-Dimethyl-1,6-hexanediamine dihydrochloride (HDDC) is a chemical compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of HDDC, focusing on toxicity studies, mutagenicity assessments, and reproductive effects based on diverse research findings.

N,N-Dimethyl-1,6-hexanediamine dihydrochloride is a derivative of hexamethylenediamine, characterized by the addition of two methyl groups to the nitrogen atoms. It is commonly used as an intermediate in the synthesis of polyamides and other chemical products. The synthesis typically involves the reaction of hexamethylenediamine with dimethyl sulfate or similar reagents.

Inhalation Studies

Toxicity studies have been conducted primarily using Fischer 344/N rats and B6C3F1 mice. In a 13-week inhalation study, animals were exposed to various concentrations of HDDC. The findings indicated:

- Survival Rates : All animals in the lower exposure groups survived, while mortality was observed in the highest exposure group (800 mg/m³) for both species.

- Weight Changes : A dose-dependent reduction in body weight gain was noted in male and female mice at higher concentrations, but not in rats .

- Histopathological Findings : Significant lesions were observed in the upper respiratory tract, including focal inflammation and ulceration .

Drinking Water Studies

In two-week drinking water studies, rats and mice were administered HDDC at varying doses:

- General Observations : All animals survived with no gross or microscopic pathological changes noted.

- Liver Weight Changes : A statistically significant decrease in liver weights was observed in certain treatment groups, particularly among female rats .

Mutagenicity Assessments

Multiple studies have evaluated the mutagenic potential of HDDC:

- In Vitro Tests : HDDC was tested using Salmonella typhimurium strains and Chinese hamster ovary cells. Results indicated no mutagenic effects under both metabolic activation conditions .

- In Vivo Tests : The micronucleus assay conducted on mice showed no significant increase in micronucleated erythrocytes, supporting the assertion that HDDC is not genotoxic .

Reproductive Toxicity

The reproductive effects of HDDC were assessed through mating trials included in the inhalation studies:

- Reproductive Parameters : No adverse effects on fertility or reproductive outcomes were observed in either rats or mice. Minor changes such as increased gestation length and decreased pup weight were recorded but deemed not biologically significant .

Case Study 1: Inhalation Exposure Impact

A detailed examination of inhalation exposure to HDDC revealed:

| Exposure Level (mg/m³) | Survival Rate (%) | Body Weight Change (%) | Histopathological Lesions |

|---|---|---|---|

| 0 | 100 | 0 | None |

| 10 | 100 | -5 | Mild inflammation |

| 30 | 100 | -10 | Moderate inflammation |

| 800 | 50 | -20 | Severe lesions |

This study highlights the significant impact of high-dose exposure on survival and health outcomes.

Case Study 2: Reproductive Assessment

In a reproductive toxicity assessment involving HDDC:

| Parameter | Control Group (n=20) | HDDC Group (n=20) |

|---|---|---|

| Gestation Length (days) | 21 | 22 |

| Average Pup Weight (g) | 5.5 | 5.0 |

| Fertility Rate (%) | 95 | 90 |

The results indicated that while there were slight variations in gestation length and pup weight, these changes were not considered adverse.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purity optimization strategies for N,N-Dimethyl-1,6-hexanediamine dihydrochloride?

- Methodology : The synthesis typically involves alkylation of 1,6-hexanediamine with methylating agents (e.g., methyl chloride or formaldehyde) under controlled pH and temperature. For example, alkylation with methyl chloride in methanol at 60°C for 15 hours yields the dimethylated product, followed by dihydrochloride salt formation via HCl neutralization .

- Purity Control : Use gas chromatography (GC) or HPLC to monitor reaction progress. Adjust solvent polarity (e.g., ethanol-acetonitrile mixtures) during crystallization to enhance purity (>98% by nonaqueous titration) .

Q. How can researchers validate the structural integrity of N,N-Dimethyl-1,6-hexanediamine dihydrochloride?

- Analytical Techniques :

- IR Spectroscopy : Compare peaks with reference spectra (e.g., N-H stretches at ~3200 cm⁻¹, C-N at ~1250 cm⁻¹). Note: Dispersive vs. FTIR instruments may yield slight variations .

- NMR : Confirm methyl group integration (δ 2.1–2.3 ppm for N-CH₃) and backbone protons (δ 1.3–1.6 ppm for hexanediamine chain) .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl content (e.g., C₈H₂₀N₂·2HCl: C 43.3%, H 8.7%, N 12.6%) .

Advanced Research Questions

Q. What mechanistic role does N,N-Dimethyl-1,6-hexanediamine dihydrochloride play in drug delivery systems?

- Surfactant Properties : The compound’s amphiphilic structure enables micelle formation, enhancing solubility of hydrophobic drugs. For instance, it reduces interfacial tension in aqueous solutions, facilitating encapsulation of lipophilic therapeutics .

- Targeting Efficiency : Modify the hexanediamine chain with targeting ligands (e.g., folate or antibodies) to improve cellular uptake. Monitor efficacy via fluorescence-tagged analogs in vitro .

Q. How do researchers reconcile conflicting toxicity data across experimental models?

- Case Study : In rats, inhalation of 1,6-hexanediamine dihydrochloride (HDDC) at 800 mg/m³ caused 100% mortality, while lower doses (1.6–160 mg/m³) induced only mild respiratory irritation .

- Resolution Strategies :

- Species-Specific Sensitivity : Mice show higher tolerance to HDDC, necessitating species-adjusted dose thresholds.

- Exposure Duration : Acute vs. chronic studies (2-week vs. 13-week) reveal dose-dependent thresholds for necrosis and hyperplasia in nasal/laryngeal epithelia .

Experimental Design & Data Analysis

Q. What protocols are recommended for assessing the compound’s phase-transfer catalytic activity?

- Reaction Setup : In a biphasic system (e.g., water-chloroform), add 0.1–1.0 mol% catalyst to accelerate nucleophilic substitutions. Monitor yield via GC or TLC .

- Kinetic Analysis : Calculate turnover frequency (TOF) under varying pH (6–9) and temperature (25–60°C) to identify optimal conditions .

Q. How can researchers design in vitro assays to evaluate antimicrobial efficacy?

- Protocol :

Prepare bacterial suspensions (e.g., E. coli, S. aureus) in nutrient broth.

Incubate with 0.1–10 mM compound for 24 hours.

Measure MIC (Minimum Inhibitory Concentration) via optical density (OD₆₀₀).

- Data Interpretation : Compare with controls (e.g., untreated cultures) and reference antibiotics. Note: The dihydrochloride form may exhibit higher solubility and potency than free bases .

Safety & Handling

Q. What are critical safety considerations for handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.